A Senior Application Scientist's Technical Guide to 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190319-40-4)
A Senior Application Scientist's Technical Guide to 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190319-40-4)
Abstract
This technical guide provides an in-depth analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry. This document moves beyond a simple recitation of properties to deliver a field-proven perspective on its synthesis, reactivity, and strategic application, particularly in the development of kinase inhibitors. The methodologies described herein are framed with an emphasis on mechanistic rationale and procedural robustness, designed to empower researchers and drug development professionals to effectively utilize this versatile intermediate. Key synthetic pathways are detailed, and its role as a strategic fragment in constructing complex bioactive molecules is critically examined.
Introduction and Strategic Importance
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a substituted azaindole, a class of heterocyclic compounds of immense interest in pharmaceutical research. The pyrrolo[3,2-b]pyridine core, an isomer of indole, serves as a bioisostere for the indole nucleus, offering modulated electronic properties, improved solubility, and unique hydrogen bonding capabilities.[1] This scaffold is prevalent in molecules targeting a wide array of biological pathways.[2]
The strategic importance of this specific molecule (CAS 1190319-40-4) lies in the orthogonal reactivity of its functional groups:
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The 3-amino group: Provides a nucleophilic handle for amide bond formation, urea synthesis, and other derivatizations to build out the "southern" region of a drug candidate.
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The 6-bromo substituent: Offers a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl moieties to explore the "eastern" or "western" binding pockets of a target protein.
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The pyrrole N-H: Can be a key hydrogen bond donor for hinge-binding motifs in kinases or can be alkylated to modulate physicochemical properties.[3]
This combination of functionalities makes it a highly valuable intermediate for constructing libraries of complex molecules aimed at targets like protein kinases, which are frequently implicated in oncology and inflammatory diseases.[4][5]
Physicochemical and Structural Data
A comprehensive understanding of a reagent's physical properties is the foundation of successful process development and scale-up. The data for 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1190319-40-4 | - |
| Molecular Formula | C₇H₆BrN₃ | [6] |
| Molecular Weight | 212.05 g/mol | - |
| Appearance | White to light yellow solid/powder | [7] |
| Melting Point | 145 - 149 °C | [7] |
| SMILES | NC1=CNC2=C1N=C(Br)C=C2 | - |
| InChI Key | KWBIRAVOUYPKNE-UHFFFAOYSA-N | [8] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of substituted azaindoles like 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a multi-step process that requires careful control of regiochemistry. While multiple routes exist for the broader azaindole scaffold, such as the Fischer indole synthesis and intramolecular Diels-Alder reactions, a common and reliable approach for this specific isomer involves building the pyrrole ring onto a pre-functionalized pyridine core.[9][10]
A representative, logical synthesis is outlined below. The causality behind each step is critical for troubleshooting and optimization.
Detailed Protocol and Scientific Rationale
Step 1: Nitration of 2-Amino-5-bromopyridine
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Protocol: The starting material, 2-amino-5-bromopyridine, is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature (typically 0-5 °C). The reaction is monitored until completion.
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Causality: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, nitration occurs at the C3 position. The highly acidic environment is necessary to generate the nitronium ion (NO₂⁺) electrophile.
Step 2: Reduction of the Nitro Group
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Protocol: The resulting 2-amino-5-bromo-3-nitropyridine is reduced to 5-bromo-pyridine-2,3-diamine. Common methods include using iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C).
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Causality: This reduction is a standard transformation. The choice of reagent can depend on scale and functional group tolerance. Catalytic hydrogenation is often cleaner, but metal/acid reductions are robust and cost-effective.
Step 3: Pyrrole Ring Formation (Cyclization)
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Protocol: The diamine is reacted with a glyoxal equivalent under acidic conditions to form the bicyclic 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
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Causality: This is a classic condensation reaction. The two adjacent amino groups react with the two carbonyls of the glyoxal synthon to form the five-membered pyrrole ring, completing the azaindole core.
Step 4: Regioselective Nitration of the Azaindole Core
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Protocol: The azaindole is again subjected to nitration, but under milder conditions than Step 1, to install a nitro group at the C3 position of the pyrrole ring.
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Causality: The C3 position of the 7-azaindole system is electron-rich and most susceptible to electrophilic substitution. Careful control of conditions is required to prevent nitration on the pyridine ring or over-reaction.
Step 5: Final Reduction to the Target Amine
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Protocol: The 6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is reduced using a selective reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, to yield the final product, 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine.
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Causality: This final reduction provides the crucial 3-amino group. The choice of reducing agent is key to ensure the bromine atom remains intact and other functional groups are not affected.
Application in Medicinal Chemistry: A Kinase Inhibitor Paradigm
The true value of an intermediate is demonstrated by its successful incorporation into bioactive molecules. 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a quintessential building block for ATP-competitive kinase inhibitors. The pyrrolopyridine scaffold can mimic the adenine core of ATP, while the substituents at the 3- and 6-positions allow for fine-tuning of potency and selectivity.[3]
The general workflow for utilizing this intermediate in a drug discovery program is illustrated below.
Exemplary Reactions
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Amide Bond Formation: The 3-amino group is readily acylated.
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Protocol: To a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine in a suitable aprotic solvent (e.g., DMF, DCM), add a carboxylic acid of interest, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until completion.
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Self-Validation: Reaction progress is monitored by TLC or LC-MS, looking for the disappearance of the starting amine and the appearance of a higher molecular weight product peak corresponding to the amide.
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Suzuki Cross-Coupling: The 6-bromo position is ideal for introducing aryl or heteroaryl groups.
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Protocol: Combine the bromo-azaindole, an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like dioxane/water. Heat the mixture (often under microwave irradiation) until the starting material is consumed.
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Causality: This reaction creates a C-C bond, which is fundamental for elaborating the core scaffold. The choice of catalyst, base, and solvent is crucial and often needs to be screened for optimal yield with different coupling partners.
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Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available data, 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives should be handled with care.
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Hazard Classifications: Acutely toxic (Oral), Skin Irritant, and potential for Serious Eye Damage.
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Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is more than just a chemical on a supplier's list; it is a strategically designed molecular tool. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into the chemical space of azaindole-based therapeutics. A thorough understanding of its synthesis, the mechanistic principles behind its reactions, and its proper handling allows research and development teams to accelerate the discovery of novel drug candidates, particularly in the competitive field of kinase inhibitor development.
References
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